molecular formula C19H30ClNO B024890 2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride CAS No. 19974-74-4

2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride

Cat. No. B024890
CAS RN: 19974-74-4
M. Wt: 323.9 g/mol
InChI Key: CZVQSCIVUXECFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s. It was initially developed as a research chemical for the study of opioid receptors and their effects on the central nervous system. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.

Mechanism Of Action

AH-7921 acts as a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in the perception of pain. Additionally, it can activate other opioid receptors, including the delta and kappa receptors, which are responsible for other effects of opioids, such as sedation and respiratory depression.

Biochemical And Physiological Effects

AH-7921 has been shown to have similar effects to other opioids, including analgesia, sedation, and respiratory depression. However, it has also been shown to have a lower incidence of some of the negative side effects associated with opioids, including nausea and vomiting. Additionally, it has been shown to have a longer duration of action than some other opioids, which may make it useful in certain clinical settings.

Advantages And Limitations For Lab Experiments

AH-7921 has several advantages for use in laboratory experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the effects of opioids on the central nervous system. Additionally, it has a longer duration of action than some other opioids, which may allow for longer experiments. However, it is also highly potent and has a high potential for abuse, which may limit its use in some laboratory settings.

Future Directions

There are several future directions for research involving AH-7921. One area of interest is the development of new opioid analgesics that have a lower potential for abuse and fewer negative side effects. Additionally, further research is needed to fully understand the effects of opioids on the central nervous system and to develop new treatments for opioid addiction and overdose. Finally, more research is needed to determine the long-term effects of AH-7921 and other opioids on the brain and body.

Synthesis Methods

AH-7921 can be synthesized through a multi-step process involving the reaction of various chemicals, including 3-methoxyphenylacetonitrile, cyclohexylmagnesium bromide, and piperidine. The final product is then purified through recrystallization and analyzed through various spectroscopic techniques to confirm its identity and purity.

Scientific Research Applications

AH-7921 has been used extensively in scientific research to study the opioid receptors and their effects on the central nervous system. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Additionally, it has been used to study the effects of opioids on behavior, memory, and learning.

properties

CAS RN

19974-74-4

Product Name

2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

IUPAC Name

2-[cyclohexyl(phenyl)methyl]-3-methoxypiperidine;hydrochloride

InChI

InChI=1S/C19H29NO.ClH/c1-21-17-13-8-14-20-19(17)18(15-9-4-2-5-10-15)16-11-6-3-7-12-16;/h2,4-5,9-10,16-20H,3,6-8,11-14H2,1H3;1H

InChI Key

CZVQSCIVUXECFN-UHFFFAOYSA-N

SMILES

COC1CCCNC1C(C2CCCCC2)C3=CC=CC=C3.Cl

Canonical SMILES

COC1CCCNC1C(C2CCCCC2)C3=CC=CC=C3.Cl

synonyms

2-(alpha-Cyclohexylbenzyl)-3-methoxypiperidine hydrochloride

Origin of Product

United States

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